molecular formula C6H4F3IN2 B1412073 2-Amino-4-iodo-6-(trifluoromethyl)pyridine CAS No. 1227581-86-3

2-Amino-4-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1412073
CAS No.: 1227581-86-3
M. Wt: 288.01 g/mol
InChI Key: UACHEWUCCBCZAD-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains an amino group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2-Amino-4-iodo-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a reagent in the synthesis of aminoisoindoles, which are inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the production of β-amyloid peptides, which are associated with Alzheimer’s disease . The interaction between this compound and BACE1 highlights its potential in therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with BACE1 can lead to a reduction in β-amyloid peptide levels in brain cells, potentially mitigating the progression of Alzheimer’s disease . Additionally, its effects on other cellular enzymes and proteins can alter metabolic pathways and gene expression patterns, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s iodine atom and trifluoromethyl group contribute to its binding affinity and specificity for certain enzymes and proteins. For instance, its interaction with BACE1 involves binding to the enzyme’s active site, inhibiting its activity and reducing the production of β-amyloid peptides . This inhibition can lead to downstream effects on gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential benefits in reducing β-amyloid peptide levels over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit BACE1 activity and reduce β-amyloid peptide levels without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . These findings highlight the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with BACE1 is a key example, as it affects the production of β-amyloid peptides and influences overall metabolic balance in brain cells . Additionally, the compound may interact with other enzymes involved in pyridine metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, its binding to certain transporters may facilitate its entry into brain cells, where it can exert its effects on BACE1 and other target enzymes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In brain cells, the compound may localize to regions where BACE1 is active, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its inhibitory effects on the enzyme and subsequent reduction in β-amyloid peptide production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the site-selective halogenation of 2-chloro-6-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA) at low temperatures, followed by treatment with iodine . This reaction proceeds with high selectivity and yields the desired iodinated product.

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-iodo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Amino-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-(trifluoromethyl)pyridine
  • 2-Amino-4-bromo-6-(trifluoromethyl)pyridine
  • 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

2-Amino-4-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can be selectively substituted with various functional groups. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The trifluoromethyl group also imparts unique electronic and steric effects, enhancing the compound’s reactivity and stability.

Properties

IUPAC Name

4-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHEWUCCBCZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272104
Record name 4-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-86-3
Record name 4-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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